n-Methyl-5-nitroquinolin-6-amine
Overview
Description
n-Methyl-5-nitroquinolin-6-amine: is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-5-nitroquinolin-6-amine typically involves the nitration of quinoline derivatives followed by methylation. One common method involves the nitration of 6-aminoquinoline to produce 5-nitro-6-aminoquinoline, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Reduction: n-Methyl-5-aminoquinolin-6-amine.
Substitution: Derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
n-Methyl-5-nitroquinolin-6-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-5-nitroquinolin-6-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects . The compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
5-Nitroquinoline: Similar structure but lacks the methyl group.
6-Aminoquinoline: Similar structure but lacks the nitro group.
n-Methylquinoline: Similar structure but lacks the nitro group.
Uniqueness: n-Methyl-5-nitroquinolin-6-amine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
n-Methyl-5-nitroquinolin-6-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₉N₃O₂, characterized by a quinoline structure with a nitro group at the 5-position and an amine at the 6-position. This structural configuration is significant for its biological activity, as it allows for selective activation by nitroreductases, which can convert it into cytotoxic agents effective against various cancer cell lines .
The biological activity of this compound primarily stems from its ability to undergo reduction reactions that generate reactive intermediates. These intermediates can bind covalently to DNA, leading to cellular damage and death. The proposed mechanisms include:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA synthesis. This is achieved through the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are crucial for bacterial replication.
- Anticancer Activity : Its anticancer effects are linked to the induction of apoptosis in tumor cells. The selective bioactivation by nitroreductases enhances its efficacy while minimizing toxicity to healthy tissues .
Biological Activity Overview
Activity Type | Description | Mechanism |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | Interferes with DNA synthesis |
Anticancer | Induces apoptosis in cancer cells | Generates cytotoxic metabolites |
Case Studies and Research Findings
- Antimicrobial Efficacy : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations .
- Anticancer Properties : In vitro studies on cancer cell lines have indicated that this compound can reduce cell viability significantly. For example, research presented at the 27th Annual GP2A Medicinal Chemistry Conference highlighted its low cytotoxicity on normal human liver cells (HepG2) while maintaining high selectivity indices (10 to 400) against cancer cells .
- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the nitro and amine groups can enhance or diminish biological activity. Compounds with similar structures but different functional groups were found to exhibit varied pharmacological profiles, emphasizing the importance of specific substitutions for optimizing therapeutic effects.
Properties
IUPAC Name |
N-methyl-5-nitroquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTDYZCHWXTGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327254 | |
Record name | n-methyl-5-nitroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-97-8 | |
Record name | n-methyl-5-nitroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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